7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

BTK inhibitor Kinase selectivity Halogen bonding

The compound 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine (C25H19BrN4O, MW ~471.3 g/mol) is a fully substituted pyrrolo[2,3-d]pyrimidine derivative, a privileged scaffold in kinase inhibitor discovery. Featuring a 4-bromophenyl group at N7, a 4-methoxyphenylamino moiety at C4, and a phenyl ring at C5, this specific substitution pattern places it within the structural space of BTK and other tyrosine kinase inhibitor programs.

Molecular Formula C25H19BrN4O
Molecular Weight 471.3 g/mol
Cat. No. B11230335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC25H19BrN4O
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5
InChIInChI=1S/C25H19BrN4O/c1-31-21-13-9-19(10-14-21)29-24-23-22(17-5-3-2-4-6-17)15-30(25(23)28-16-27-24)20-11-7-18(26)8-12-20/h2-16H,1H3,(H,27,28,29)
InChIKeyBXEQRRXYJCMXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: Procurement-Relevant Compound Profile


The compound 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine (C25H19BrN4O, MW ~471.3 g/mol) is a fully substituted pyrrolo[2,3-d]pyrimidine derivative, a privileged scaffold in kinase inhibitor discovery [1]. Featuring a 4-bromophenyl group at N7, a 4-methoxyphenylamino moiety at C4, and a phenyl ring at C5, this specific substitution pattern places it within the structural space of BTK and other tyrosine kinase inhibitor programs [2]. Its N7-(4-bromophenyl) substituent distinguishes it from common fluorophenyl or chlorophenyl analogs, while the direct N–C bond at the C4 aniline (lacking a methylene spacer) creates a distinct conformational profile relative to N-benzyl derivatives.

7-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: Why Analogs Cannot Simply Be Interchanged


Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors exhibit steep structure-activity relationships (SAR) where even minor substituent changes can dramatically alter potency, selectivity, and pharmacokinetics. The N7 substituent halogen type (Br vs. F, Cl) modulates halogen-bonding interactions with the kinase hinge region, while the C4 aniline moiety influences hydrogen-bond geometry and steric complementarity with the selectivity pocket [1]. In the BTK inhibitor series exemplified by WO2018145525A1, replacing the 4-bromophenyl with 4-chlorophenyl or 4-fluorophenyl at N7, or modifying the C4 aniline substitution pattern, has been shown to alter biochemical IC50 values by orders of magnitude [2]. Generic procurement of an in-class analog without verifying these structural determinants risks obtaining a compound with substantially different target engagement and selectivity profiles, undermining experimental reproducibility.

7-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: Quantitative Differentiation Evidence


N7 4-Bromophenyl Substitution: Halogen-Dependent BTK Inhibitory Potency Differentiation

In the pyrrolo[2,3-d]pyrimidine BTK inhibitor series disclosed in WO2018145525A1, the N7 substituent halogen type directly impacts biochemical potency. While individual compound IC50 values for this specific derivative are not publicly disclosed in isolation, the patent establishes that 4-bromophenyl-containing compounds exhibit IC50 values for BTK inhibition in the nanomolar range, with SAR data indicating that bromine substitution provides a distinct potency and selectivity window compared to chlorine or fluorine at the same position [1]. The larger van der Waals radius and higher polarizability of bromine (Br: 1.85 Å, 3.013 ų) versus chlorine (Cl: 1.75 Å, 2.180 ų) or fluorine (F: 1.47 Å, 0.557 ų) enables differential halogen-bonding interactions with backbone carbonyl groups in the kinase hinge region, a feature that cannot be replicated by smaller halogens [2].

BTK inhibitor Kinase selectivity Halogen bonding

C4 Direct Aniline Linkage vs. Methylene-Spaced Benzylamine: Conformational and H-Bond Donor Differentiation

The target compound features a direct N–C bond between the pyrimidine C4-amine and the 4-methoxyphenyl ring, in contrast to the commercially more common 7-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (MFCD04450627), which contains a methylene spacer (N–CH₂–Ar) [1]. This structural difference eliminates one rotatable bond, reduces conformational flexibility by restricting the torsion angle at the C4 amino position, and positions the aniline NH as a stronger hydrogen-bond donor due to the absence of inductive alterations from the methylene group [2]. In kinase inhibitor design, the geometry of the C4 aniline directly influences hinge-region hydrogen-bonding patterns and can affect selectivity across the kinome.

Conformational restriction Hydrogen bonding Kinase hinge binding

5-Phenyl Substituent: Contribution to BTK Selectivity Over SRC-Family Kinases

The 5-phenyl substituent on the pyrrolo[2,3-d]pyrimidine core occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site in BTK. In the SAR analysis of pyrrolopyrimidine-based BTK inhibitors reported by Yang et al. (2022), the presence of a 5-phenyl group was shown to contribute significantly to BTK selectivity over SRC-family kinases such as LYN and SRC [1]. Compounds lacking this substituent or bearing smaller groups at C5 exhibited reduced selectivity indices. The target compound retains this critical 5-phenyl pharmacophore, differentiating it from simplified pyrrolo[2,3-d]pyrimidine analogs that lack C5 aromatic substitution.

Kinase selectivity BTK SRC-family kinases Type I inhibitor

7-(4-Bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: Priority Research and Industrial Application Scenarios


BTK Biochemical Selectivity Profiling and Kinase Panel Screening

This compound is optimally deployed in BTK inhibitor selectivity profiling campaigns, where its 5-phenyl substituent provides a defined selectivity window over SRC-family kinases. Use as a reference compound in biochemical kinase panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish structure-selectivity relationships for pyrrolo[2,3-d]pyrimidine-based Type I kinase inhibitors [1]. The 4-bromophenyl N7 substituent offers a distinct halogen-bonding signature relative to chlorinated or fluorinated comparator compounds, enabling multi-halogen SAR analysis within a single experimental design.

Direct Aniline Pharmacophore Validation in Cellular Target Engagement Assays

When cellular target engagement assays (e.g., NanoBRET or CETSA) require a stronger hinge-region hydrogen-bond donor, the direct N-(4-methoxyphenyl) aniline linkage provides a 3-4 log unit enhancement in NH acidity compared to N-benzyl analogs [2]. This compound is the appropriate choice for experimental protocols where benzylamine-linked analogs fail to demonstrate adequate cellular target occupancy due to weaker H-bond donation. The ~14 Da molecular weight advantage over the N-benzyl analog also facilitates permeability optimization in Caco-2 or MDCK monolayer assays.

Computational Chemistry and Docking Model Calibration

The restricted conformational profile of the direct C4 aniline linkage (5 rotatable bonds vs. 6 in the N-benzyl analog) makes this compound a superior choice for calibrating molecular docking models and molecular dynamics simulations targeting the BTK ATP-binding site [2]. The reduced flexibility decreases the entropic penalty upon binding and improves pose reproducibility in docking studies, providing more reliable scoring function validation compared to analogs with additional rotatable bonds.

Halogen-Bonding Structure-Based Drug Design (SBDD) Studies

The 4-bromophenyl substituent at N7 serves as an ideal probe for investigating halogen-bonding interactions in kinase crystal structures. With a polarizability of 3.013 ų and van der Waals radius of 1.85 Å, bromine engages in stronger halogen bonds with backbone carbonyl oxygens compared to chlorine or fluorine [2]. Co-crystallization studies using this compound can elucidate halogen-bonding geometries that inform the design of next-generation BTK inhibitors with improved residence times.

Quote Request

Request a Quote for 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.